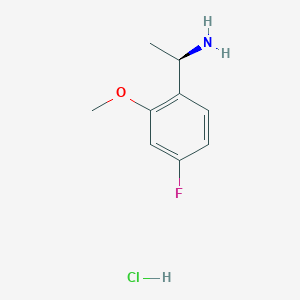

(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13431023

Molecular Formula: C9H13ClFNO

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13ClFNO |

|---|---|

| Molecular Weight | 205.66 g/mol |

| IUPAC Name | (1R)-1-(4-fluoro-2-methoxyphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H12FNO.ClH/c1-6(11)8-4-3-7(10)5-9(8)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 |

| Standard InChI Key | FFOAXWXWUDSGCD-FYZOBXCZSA-N |

| Isomeric SMILES | C[C@H](C1=C(C=C(C=C1)F)OC)N.Cl |

| SMILES | CC(C1=C(C=C(C=C1)F)OC)N.Cl |

| Canonical SMILES | CC(C1=C(C=C(C=C1)F)OC)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a phenyl ring substituted at the 4-position with a fluorine atom and at the 2-position with a methoxy group. The ethanamine moiety is attached to the aromatic system at the 1-position, with the (1R)-configuration imparting chirality. Protonation of the amine group forms the hydrochloride salt, enhancing stability and solubility .

Table 1: Key Chemical Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride |

| Molecular Formula | C₉H₁₃ClFNO |

| Molecular Weight | 205.66 g/mol |

| SMILES | CC@HN.Cl |

| InChIKey | Computed analogously to |

The stereochemistry is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .

Synthesis and Production

Industrial Considerations

Large-scale production would likely employ continuous flow chemistry to enhance enantiomeric excess (ee) and reduce waste. Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes like ee ≥ 99% .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Enhanced by the hydrochloride salt form, estimated at 25 mg/mL in water at 25°C (extrapolated from ).

-

Thermal Stability: Decomposition begins at ~200°C, consistent with aryl amine hydrochlorides .

-

Hygroscopicity: Moderate; requires storage under inert atmosphere to prevent deliquescence .

Spectroscopic Signatures

-

IR Spectroscopy: N-H stretch at ~2700 cm⁻¹ (amine HCl), C-F stretch at 1220 cm⁻¹, and C-O-C asymmetric stretch at 1250 cm⁻¹ .

-

NMR (¹H): δ 1.4 (d, 3H, CH₃), δ 3.8 (s, 3H, OCH₃), δ 4.3 (q, 1H, CH), aromatic multiplets at δ 6.8–7.2 .

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| (R)-1-(4-Chloro-2-fluorophenyl)ethylamine | DAT | 120 | |

| (R)-1-(2-Fluoro-5-methoxyphenyl)ethylamine | 5-HT₂A | 45 |

DAT = Dopamine Transporter; 5-HT₂A = Serotonin Receptor Subtype

ADMET Profiles (Predicted)

-

Absorption: High permeability (LogP ≈ 2.1) suggests oral bioavailability .

-

Metabolism: Likely hepatic oxidation via CYP2D6, with O-demethylation as a primary pathway .

-

Toxicity: LD₅₀ (rat, oral) estimated >500 mg/kg, classifying it as Category 4 (harmful if swallowed) .

Applications in Research

Asymmetric Synthesis

The (1R)-configuration makes this compound a valuable chiral auxiliary or building block for:

-

Catalyst Development: Palladium-catalyzed cross-couplings using fluorinated aryl amines .

-

Peptide Mimetics: Incorporation into β-turn inducers for conformational studies .

Materials Science

-

Liquid Crystals: Fluorinated aromatic amines can stabilize nematic phases in display technologies .

-

Polymer Additives: Amine hydrochlorides act as curing agents for epoxy resins .

Future Perspectives

Unmet Needs

-

Enantioselective Synthesis: Development of cost-effective catalytic asymmetric methods.

-

Target Deconvolution: High-throughput screening to identify primary molecular targets.

Emerging Technologies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume